Cas no 7787-20-4 ((-)-Fenchone)

(-)-Fenchone structure
(-)-Fenchone structure
Product Name:(-)-Fenchone
CAS-Nr.:7787-20-4
MF:C10H16O
MW:152.233443260193
MDL:MFCD00151104
CID:86093
PubChem ID:82229
Update Time:2025-04-18

(-)-Fenchone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L(-)-Fenchone
    • L(-)-1,3,3-Trimethyl-2-norbornanone
    • L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • Fenchone
    • (1R)-(?-Fenchone
    • (-)-Fenchone
    • (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
    • (-)-1,3,3-Trimethyl-2-Norbornanone
    • (?)-Fenchone
    • FENCHONE, (-)-(SG)
    • L-(-)-Fenchone
    • (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
    • (R)-Fenchone
    • 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
    • 1,3,3-trimethylnorbornan-2-one
    • 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
    • L-(-)-Fenchone1000µg
    • 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
    • (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • (1R)-(-)-Fenchone
    • (1R)-Fenchone
    • (R)-(-)-Fenchone
    • 1,3,3-trimethyl-2-norcamphanone
    • 1,3,3-trimethyl-2-norbornanone
    • 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
    • (+)-Fenchone
    • MDL: MFCD00151104
    • Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
    • InChI-Schlüssel: LHXDLQBQYFFVNW-UHFFFAOYSA-N
    • Lächelt: CC1(C(=O)C2(CC1CC2)C)C
    • BRN: 2042710

Berechnete Eigenschaften

  • Genaue Masse: 152.12018
  • Monoisotopenmasse: 152.12
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 217
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1A^2
  • XLogP3: 1.507

Experimentelle Eigenschaften

  • Farbe/Form: Farblose bis hellgelbe ölige Flüssigkeit, mit reichem süßen Obst-, Grün- und Holzaroma und süßem Aroma von Blumen und Früchten
  • Dichte: 0.948 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 5-6 °C (lit.)
  • Siedepunkt: 192-194 °C(lit.)
  • Flammpunkt: Fahrenheit: 125.6° f
    Celsius: 52° c
  • Brechungsindex: n20/D 1.461(lit.)
  • Löslichkeit: Leicht löslich (1,1 g/l) (25°C),
  • PSA: 17.07
  • LogP: 2.40170
  • FEMA: 4519 | L-FENCHONE
  • Farbe/Form: 2000 μg/mL in methanol
  • Optische Aktivität: [α]20/D −51°, neat
  • Sensibilität: Hitzeempfindlich

(-)-Fenchone Sicherheitsinformationen

(-)-Fenchone Zolldaten

  • HS-CODE:29142900

(-)-Fenchone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
196436-50G
(-)-Fenchone
7787-20-4
50g
¥316.9 2023-12-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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1000.36 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CRM40762
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7787-20-4 certified reference material, 2000μg/mL in methanol, ampule of 1mL
1ML
¥1430.79 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2425-100MG
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¥5274.32 2024-12-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82541-100MG
(-)-Fenchone
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¥2573.9 2025-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F858165-500ml
(-)-Fenchone
7787-20-4 98%
500ml
1,407.00 2021-05-17
abcr
AB172087-50 g
(-)-Fenchone, 98%; .
7787-20-4 98%
50g
€56.90 2023-05-07
abcr
AB172087-250 g
(-)-Fenchone, 98%; .
7787-20-4 98%
250g
€91.60 2023-05-07

(-)-Fenchone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
Referenz
Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols
By Hussain, Firasat et al, Inorganica Chimica Acta, 2022, 536, 120893

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:t-BuOOH, C:2073071-63-1, S:H2O, 1 h, 120°C
Referenz
Copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands as catalysts for oxidation of alcohols
By Martins, Nuno M. R. et al, New Journal of Chemistry, 2016, 40(12), 10071-10083

Herstellungsverfahren 3

Reaktionsbedingungen
1.1
Referenz
Study of Chiral Ionic Liquid as Stationary Phases for GC
By Sun, Xiaojie et al, Chromatographia, 2013, 76(15-16), 1013-1019

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:S:DMSO
Referenz
2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls
By Frigerio, Marco and Santagostino, Marco, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
Referenz
Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid
By Frigerio, Marco et al, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
Referenz
Photochemical transformations with iodine azide after release from an ion-exchange resin
By Koesel, Teresa et al, Angewandte Chemie, 2020, 59(30), 12376-12380

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:Oxone, C:2381218-21-7 (polystyrene resin-supported), C:Bu4N+ •HSO4-, S:MeCN, 3 h, 70°C
Referenz
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
By Ballaschk, Frederic and Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Herstellungsverfahren 8

Reaktionsbedingungen
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
Referenz
Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism
By Sanchez-Arroyo, Antonio J. et al, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
Referenz
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
By Shen, Jiaxuan et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Herstellungsverfahren 10

Reaktionsbedingungen
1.1
Referenz
Synthesis by oxidation of heterosubstituted alkanes
By von Angerer, S., Science of Synthesis, 2005, 26, 39-126

Herstellungsverfahren 11

Reaktionsbedingungen
1.1620°C, 0.02-0.04 mbar
Referenz
An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives
By Ruedi, Georg et al, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Herstellungsverfahren 12

Reaktionsbedingungen
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
Referenz
Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2
By Karlsson, Ulrika et al, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1R:KOH, S:NMP
Referenz
Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols
By Gosselin, P. et al, Tetrahedron Letters, 1990, 31(22), 3151-4

Herstellungsverfahren 14

Reaktionsbedingungen
1.1C:Fe(NO3)3
Referenz
Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent
By Cornelis, Andre and Laszlo, Pierre, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

(-)-Fenchone Preparation Products

(-)-Fenchone Lieferanten

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(CAS:7787-20-4)(-)-Fenchone, ≥ 98.0%
Bestellnummer:LE14859
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Menge:25KG,200KG,1000KG
Reinheit:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7787-20-4)(-)-Fenchone, ≥ 98.0%
LE14859
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
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